Cas no 3978-11-8 (Formylkynurenine)

Formylkynurenine 化学的及び物理的性質
名前と識別子
-
- (S)-2-Amino-4-(2-formamidophenyl)-4-oxobutanoic acid
- Benzenebutanoicacid, a-amino-2-(formylamino)-g-oxo-, (aS)-
- 3-(2-formamidobenzoyl)-L-alanine
- AC1L981Q
- CHEBI:30249
- CTK8C1976
- L-Formylkynurenine
- N-formylkynurenine
- N-Formyl-L-kynurenine
- (S)-2-Amino-4-(2-formamidophenyl)-4-oxobutanoicacid
- C02700
- 3978-11-8
- N-FORMYLKYNURENINE [EP IMPURITY]
- Kynurenine, N'-formyl-
- Q27104120
- MFCD23135611
- CHEMBL3577708
- Formylkynurenine, (S)-
- Formylkynurenine
- N'-formylkynurenine
- N-ACETYLTRYPTOPHAN IMPURITY E [EP IMPURITY]
- SCHEMBL145723
- (2S)-2-amino-4-[2-(formylamino)phenyl]-4-oxobutanoic acid
- (2S)-2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid
- PS20W0733S
- Formyl-L-Kynurenine
- Benzenebutanoic acid, alpha-amino-2-(formylamino)-gamma-oxo-, (alphaS)-
- NSC 334199
- NSC-334199
- N'-formyl-L-Kynurenine
- BYHJHXPTQMMKCA-QMMMGPOBSA-N
- UNII-PS20W0733S
- TRYPTOPHAN IMPURITY E [EP IMPURITY]
- (2S)-2-AMINO-4-(2-(FORMYLAMINO)PHENYL)-4-OXOBUTANOIC ACID
- BENZENEBUTANOIC ACID, .ALPHA.-AMINO-2-(FORMYLAMINO)-.GAMMA.-OXO-, (.ALPHA.S)-
- G79246
- DB-328090
-
- MDL: MFCD23135611
- インチ: InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17)/t8-/m0/s1
- InChIKey: BYHJHXPTQMMKCA-QMMMGPOBSA-N
- SMILES: O=C(C[C@H](N)C(O)=O)C1=CC=CC=C1NC=O
計算された属性
- 精确分子量: 236.07976
- 同位素质量: 236.07970687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 6
- 複雑さ: 306
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110Ų
- XLogP3: -2.3
じっけんとくせい
- PSA: 109.49
- LogP: 1.64880
Formylkynurenine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:Store at recommended temperature
Formylkynurenine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D241661-10mg |
(S)-2-Amino-4-(2-formamidophenyl)-4-oxobutanoic acid |
3978-11-8 | 97% | 10mg |
$245 | 2024-08-03 | |
TRC | F128530-50mg |
Formylkynurenine |
3978-11-8 | 50mg |
$460.00 | 2023-05-18 | ||
Aaron | AR00CKV9-25mg |
N'-formyl-L-Kynurenine |
3978-11-8 | 95% | 25mg |
$442.00 | 2025-02-13 | |
Aaron | AR00CKV9-250mg |
N'-formyl-L-Kynurenine |
3978-11-8 | 95% | 250mg |
$1619.00 | 2025-02-13 | |
TRC | F128530-100mg |
Formylkynurenine |
3978-11-8 | 100mg |
$ 800.00 | 2023-09-07 | ||
A2B Chem LLC | AF85817-250mg |
N'-formyl-L-Kynurenine |
3978-11-8 | 95% | 250mg |
$1593.00 | 2024-04-20 | |
A2B Chem LLC | AF85817-50mg |
N'-formyl-L-Kynurenine |
3978-11-8 | 95 | 50mg |
$422.00 | 2024-04-20 | |
Aaron | AR00CKV9-100mg |
N'-formyl-L-Kynurenine |
3978-11-8 | 95% | 100mg |
$818.00 | 2025-02-13 | |
1PlusChem | 1P00CKMX-250mg |
N'-formyl-L-Kynurenine |
3978-11-8 | 95% | 250mg |
$1418.00 | 2024-05-03 | |
eNovation Chemicals LLC | D780786-250mg |
(2S)-2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid |
3978-11-8 | 97% | 250mg |
$620 | 2024-06-05 |
Formylkynurenine 関連文献
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
Formylkynurenineに関する追加情報
Comprehensive Overview of Formylkynurenine (CAS No. 3978-11-8): Properties, Applications, and Research Insights
Formylkynurenine (CAS No. 3978-11-8) is a biologically significant metabolite derived from the oxidative degradation of tryptophan, a process central to the kynurenine pathway. This pathway has garnered substantial attention in recent years due to its implications in neurodegenerative diseases, immune regulation, and cancer metabolism. As a key intermediate, Formylkynurenine plays a pivotal role in understanding cellular energy dynamics and redox balance, making it a focal point for researchers exploring metabolic disorders and therapeutic targets.
The structural uniqueness of Formylkynurenine lies in its formyl group attached to the kynurenine backbone, which influences its reactivity and biological functions. Recent studies highlight its involvement in mitochondrial dysfunction and oxidative stress, topics frequently searched in PubMed and Google Scholar. Users often inquire about its role in aging and neuroinflammation, reflecting growing public interest in lifespan extension and brain health. Analytical techniques such as HPLC and mass spectrometry are commonly employed to quantify Formylkynurenine in biological samples, underscoring its relevance in biomarker discovery.
In the context of drug development, Formylkynurenine is investigated for its potential to modulate IDO (indoleamine 2,3-dioxygenase) activity, an enzyme linked to immune tolerance in tumors. This aligns with trending searches on immunotherapy and checkpoint inhibitors. Additionally, its interaction with NAD+ biosynthesis pathways has sparked discussions in biohacking communities, where users explore metabolic enhancers for cognitive performance. The compound’s stability under physiological conditions is another frequently asked question, addressed through pH-dependent studies and kinetic modeling.
Beyond biomedical applications, Formylkynurenine is utilized in enzymatic assays to study tryptophan catabolism. Its commercial availability as a high-purity reference standard (CAS No. 3978-11-8) supports reproducibility in preclinical research. Environmental scientists also examine its degradation products to assess ecotoxicological impacts, a niche yet emerging topic in green chemistry forums. For laboratory handling, protocols emphasize cold storage and light protection to prevent decomposition, details often sought by early-career researchers.
Future directions for Formylkynurenine research include elucidating its role in gut-brain axis communication and microbiome interactions, areas gaining traction in personalized medicine circles. Collaborative efforts between academia and biotech industries aim to harness its diagnostic potential for conditions like Alzheimer’s disease and autoimmune disorders. As open-access datasets expand, meta-analyses of Formylkynurenine levels across populations may reveal novel correlations with lifestyle factors such as diet and exercise.
In summary, Formylkynurenine (CAS No. 3978-11-8) bridges fundamental biochemistry with translational medicine, addressing pressing questions in health optimization and disease mechanisms. Its multidisciplinary relevance ensures sustained interest across scientific communities, while SEO-optimized content around kynurenine pathway inhibitors and tryptophan metabolites caters to diverse audience needs. For detailed protocols or supplier information, readers are encouraged to consult peer-reviewed repositories like ChemSpider or Sigma-Aldrich product listings.
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